2-[(3-Iodopyridin-2-yl)amino]propan-1-ol
Description
2-[(3-Iodopyridin-2-yl)amino]propan-1-ol is a pyridine derivative featuring a propan-1-ol backbone substituted at the second carbon with an amino group linked to a 3-iodopyridin-2-yl moiety. The pyridine ring is iodinated at position 3, while the amino group bridges the pyridine and propanol chain.
Properties
IUPAC Name |
2-[(3-iodopyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c1-6(5-12)11-8-7(9)3-2-4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUHDRGDKTZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=CC=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodopyridin-2-yl)amino]propan-1-ol typically involves the reaction of 2-iodopyridine with an appropriate amine and propanol under controlled conditions. One common method includes the reaction of 2-pyridinecarboxylic acid with iodine, followed by amination and subsequent crystallization to purify the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodopyridin-2-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-[(3-Iodopyridin-2-yl)amino]propan-1-ol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-[(3-Iodopyridin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amino group play crucial roles in these interactions, facilitating binding and subsequent biological effects . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following pyridine-based propanol derivatives exhibit structural similarities to the target compound, differing in substituent positions, halogens, or functional groups:
Physicochemical Properties
- Molecular Weight: The target compound’s estimated molecular formula is C₈H₁₀IN₂O, yielding a molecular weight of ~276.1 g/mol (iodine contributes 126.9 g/mol). Non-halogenated analogs (e.g., ) have lower weights (e.g., 152.19 g/mol for 3-(2-aminopyridin-3-yl)propan-1-ol). Fluorinated derivatives () exhibit intermediate weights (~169.2 g/mol).
- The hydroxyl and amino groups enhance polarity, favoring solubility in polar solvents like methanol or DCM (used in purification ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
